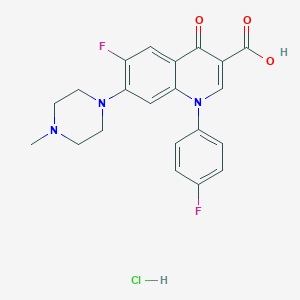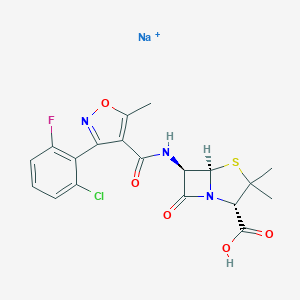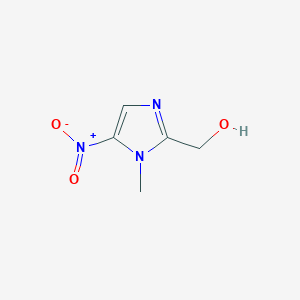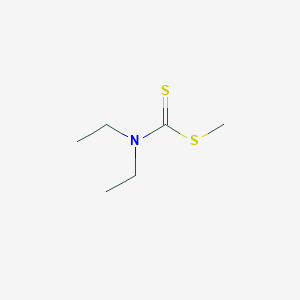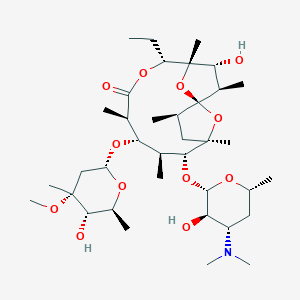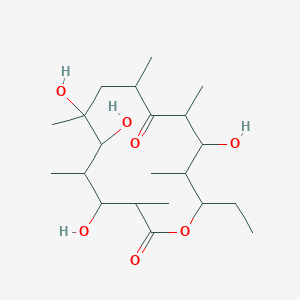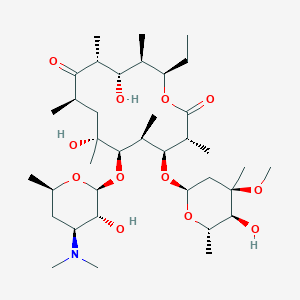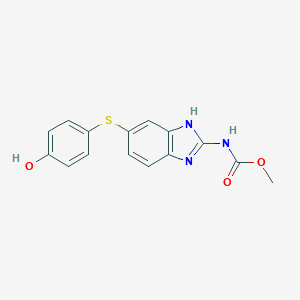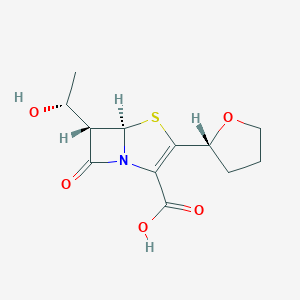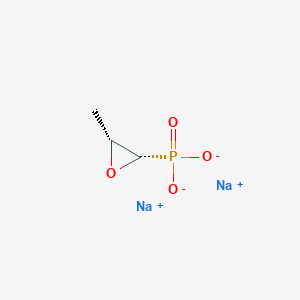
Fosfomycine disodique
Vue d'ensemble
Description
Le phosphomycin disodique est un antibiotique à large spectre appartenant à la classe des acides phosphoniques. Il est principalement utilisé pour traiter les infections bactériennes, en particulier celles qui affectent les voies urinaires. Le phosphomycin disodique agit en inhibant l'étape initiale de la synthèse des parois cellulaires bactériennes, ce qui le rend efficace contre les bactéries Gram-positives et Gram-négatives .
Applications De Recherche Scientifique
Le phosphomycin disodique a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des acides phosphoniques et des époxydes.
Biologie : Employé dans des études examinant la synthèse des parois cellulaires bactériennes et les mécanismes de résistance aux antibiotiques.
Médecine : Largement utilisé en recherche clinique pour développer de nouvelles thérapies antibiotiques, en particulier pour les infections bactériennes multirésistantes.
Industrie : Utilisé dans le développement de revêtements et de matériaux antibactériens.
5. Mécanisme d'action
Le phosphomycin disodique exerce ses effets antibactériens en inhibant de manière irréversible l'enzyme UDP-N-acétylglucosamine énolpyruvate transférase (MurA). Cette enzyme est cruciale pour la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. En bloquant MurA, le phosphomycin disodique empêche la formation de peptidoglycane, ce qui entraîne la lyse et la mort des cellules bactériennes .
Composés similaires :
Phosphomycin calcique : Une autre forme saline de phosphomycin utilisée pour l'administration orale.
Phosphomycin trométamol : Une formulation avec une biodisponibilité accrue pour l'utilisation orale.
Unicité : Le phosphomycin disodique est unique en raison de son activité à large spectre et de sa capacité à pénétrer efficacement les tissus. Il est particulièrement précieux dans le traitement des infections sévères associées à la matrice osseuse et aux tissus mous .
Le phosphomycin disodique se distingue de ses homologues par son mécanisme d'action unique, son efficacité à large spectre et sa pénétration étendue des tissus, ce qui en fait un outil essentiel dans la lutte contre les infections bactériennes.
Mécanisme D'action
Fosfomycin disodium, also known as Fosfomycin sodium, is a broad-spectrum antibiotic that has been used in clinical practice for several decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Fosfomycin’s primary target is the enzyme MurA, present in both Gram-positive and Gram-negative bacteria . MurA plays a crucial role in the initial step of peptidoglycan biosynthesis, a critical component of bacterial cell walls .
Mode of Action
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This action effectively inhibits the initial step in peptidoglycan biosynthesis, disrupting cell wall synthesis .
Biochemical Pathways
By inhibiting MurA, fosfomycin disrupts the biosynthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Pharmacokinetics
Fosfomycin is a low molecular weight and hydrophilic drug with negligible protein binding . It is eliminated almost exclusively by glomerular filtration, subject to patient renal function . Despite research indicating that concomitant administration with food decreases absorption, the drug’s renal recovery remains constant (50–60%) and is unaffected by age .
Result of Action
The result of fosfomycin’s action is the destruction of bacterial cells. By inhibiting the production of peptidoglycan, fosfomycin weakens the bacterial cell wall, leading to cell lysis and death . This makes fosfomycin a potent bactericidal agent against a variety of Gram-negative and Gram-positive bacteria .
Action Environment
The efficacy and stability of fosfomycin can be influenced by environmental factors. For instance, the presence of metalloenzymes (FosA, FosB, or FosX) in fosfomycin-resistant bacteria can catalyze the opening of the oxirane ring of the antibiotic, reducing its effectiveness . Furthermore, the drug’s pharmacokinetic properties suggest a time-dependent dosing schedule with more clinical benefits from prolonged or continuous infusion than from intermittent infusion .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le phosphomycin disodique peut être synthétisé par des méthodes chimiques et biologiques. La synthèse chimique implique la réaction de l'épichlorhydrine avec le phosphite trisodique en milieu basique pour former le dérivé de l'acide phosphonique. Cette réaction est suivie d'une neutralisation avec de l'hydroxyde de sodium pour obtenir le phosphomycin disodique .
Méthodes de production industrielle : La production industrielle de phosphomycin disodique implique généralement une fermentation utilisant la bactérie Streptomyces fradiae. Le bouillon de fermentation est ensuite soumis à différentes étapes de purification, notamment la filtration, la chromatographie échangeuse d'ions et la cristallisation, pour isoler et purifier le phosphomycin disodique .
Analyse Des Réactions Chimiques
Types de réactions : Le phosphomycin disodique subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le cycle époxyde dans le phosphomycin disodique peut être hydrolysé en milieu acide ou basique.
Substitution : Le groupe acide phosphonique peut participer à des réactions de substitution avec divers nucléophiles.
Réactifs et conditions courantes :
Hydrolyse : Généralement réalisée à l'aide d'acide chlorhydrique dilué ou d'hydroxyde de sodium.
Substitution : Les nucléophiles courants incluent les amines et les thiols, souvent dans des conditions douces.
Produits majeurs :
Hydrolyse : Donne lieu à la formation d'un dérivé diolique.
Substitution : Conduit à la formation de divers dérivés d'acide phosphonique substitués.
Comparaison Avec Des Composés Similaires
Phosphomycin calcium: Another salt form of phosphomycin used for oral administration.
Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.
Uniqueness: Phosphomycin disodium is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. It is particularly valuable in treating severe infections associated with the osseous matrix and soft tissues .
Phosphomycin disodium stands out among its peers for its unique mechanism of action, broad-spectrum efficacy, and extensive tissue penetration, making it a critical tool in the fight against bacterial infections.
Propriétés
IUPAC Name |
disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJIKUVJMTDG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26016-99-9 | |
| Record name | Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfomycin sodium exert its antibacterial activity?
A1: Fosfomycin sodium acts as a bactericidal agent by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme responsible for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). [, , ] This disruption in the peptidoglycan synthesis pathway leads to bacterial cell death. []
Q2: Are there studies exploring the downstream effects of fosfomycin sodium on bacterial cells following MurA inhibition?
A2: While the primary target of fosfomycin sodium is well-established, further research exploring the downstream effects on bacterial cell morphology, metabolism, and potential adaptive resistance mechanisms would be valuable.
Q3: What is the molecular formula and weight of fosfomycin sodium?
A3: The molecular formula of fosfomycin sodium is C3H5NaO4P, and its molecular weight is 182.04 g/mol. [, , , ]
Q4: Are there studies utilizing spectroscopic techniques to characterize fosfomycin sodium?
A4: Yes, infrared spectrophotometry has been employed to identify fosfomycin sodium for injection, confirming the consistency of its infrared spectrum with the standard. [] Additionally, quantitative 31P-NMR spectroscopy has been successfully used to determine the content of fosfomycin and its impurity A in pharmaceutical products containing fosfomycin sodium or calcium. This method utilizes coaxial inserts with trimethyl phosphate as an external standard and demonstrates high accuracy and precision. []
Q5: How stable is fosfomycin sodium in solution with other pharmaceutical compounds?
A5: Studies investigating the compatibility of fosfomycin sodium with Vitamin B6 and Vitamin C under normal atmospheric temperatures have shown varying results. While fosfomycin sodium remained stable when mixed with Vitamin B6, its content, pH, and appearance changed when mixed with Vitamin C, indicating incompatibility. []
Q6: What factors can impact the stability of fosfomycin sodium formulations?
A6: Further research is needed to determine the long-term stability of fosfomycin sodium under different storage conditions (temperature, humidity, light exposure) and in various pharmaceutical formulations.
Q7: Does fosfomycin sodium exhibit any catalytic properties?
A7: There is no evidence in the provided literature to suggest that fosfomycin sodium possesses catalytic properties. Its primary mechanism of action revolves around its ability to irreversibly inhibit the MurA enzyme.
Q8: Have computational chemistry methods been used to study fosfomycin sodium?
A8: While the provided literature doesn't detail the use of computational methods for studying fosfomycin sodium directly, such approaches could be valuable for exploring its interactions with MurA, potential resistance mechanisms, and the design of novel derivatives with improved properties.
Q9: How do structural modifications of the fosfomycin molecule impact its antibacterial activity?
A9: Investigating the impact of structural modifications on fosfomycin's activity is crucial for developing more potent and selective analogs. While the provided literature doesn't delve into specific SAR studies, research exploring this aspect would be beneficial.
Q10: What are the challenges in formulating stable and effective fosfomycin sodium preparations?
A10: Understanding the factors influencing fosfomycin sodium's stability in various formulations and developing strategies to overcome these challenges, such as the use of suitable excipients, appropriate packaging, and optimized manufacturing processes, are critical research areas.
Q11: Is there information available regarding the SHE (Safety, Health, and Environment) regulations surrounding fosfomycin sodium?
A11: While the provided literature doesn't explicitly address SHE regulations, adhering to appropriate guidelines during research, development, manufacturing, and disposal of fosfomycin sodium is crucial.
Q12: What is the pharmacokinetic profile of fosfomycin sodium in different patient populations?
A12: Research has investigated the pharmacokinetics of fosfomycin sodium in both adults and children. Studies in children aged 3 to 15 years old administered fosfomycin sodium intravenously at 25 mg/kg or 50 mg/kg showed a clear dose response in blood concentration levels. [] Studies in adult women treated with 2 g of fosfomycin sodium either by intravenous injection or 1-hour infusion also demonstrated predictable pharmacokinetics. [] Further research is needed to understand how patient-specific factors, such as age, renal function, and co-morbidities, influence its pharmacokinetic behavior.
Q13: How do different routes of administration impact the pharmacokinetics of fosfomycin sodium?
A13: Studies have explored both intravenous and intratympanic administration of fosfomycin sodium. [, ] Research comparing the pharmacokinetic profiles and efficacy across different routes of administration would be valuable for optimizing treatment strategies.
Q14: What is the relationship between fosfomycin sodium concentrations in serum and bile?
A14: A study on patients with biliary drainage found a mean serum level of 145.43 µg/mL at 1 hour after 2 g fosfomycin sodium infusion, while bile levels reached 31.49 µg/mL at 2 hours. [] Understanding this relationship is important for treating bile duct infections.
Q15: What is the clinical efficacy of fosfomycin sodium in treating obstetrical and gynecological infections?
A17: Clinical studies have investigated the efficacy of fosfomycin sodium in treating various obstetrical and gynecological infections, including intrapelvic infections, uterine infections, and adnexitis. [, , ] Results suggest that it is a well-tolerated and effective treatment option, but further large-scale clinical trials are needed to confirm these findings.
Q16: What mechanisms contribute to fosfomycin resistance in bacteria?
A16: Understanding the mechanisms of fosfomycin resistance is crucial for combating the emergence of resistant strains. Potential mechanisms include mutations in the MurA enzyme, reduced permeability of the bacterial cell wall to fosfomycin, and enzymatic inactivation of the drug.
Q17: Is there evidence of cross-resistance between fosfomycin and other antibiotic classes?
A17: Investigating potential cross-resistance patterns between fosfomycin and other commonly used antibiotics is crucial for guiding appropriate treatment strategies and minimizing the emergence of multidrug-resistant bacteria.
Q18: Are there ongoing efforts to develop novel drug delivery systems for fosfomycin sodium?
A18: Research exploring targeted drug delivery strategies could improve the efficacy and reduce the potential side effects of fosfomycin sodium therapy. For instance, incorporating fosfomycin sodium into nanoparticles or liposomes could enhance its delivery to specific infection sites.
Q19: Are there specific biomarkers that can predict the efficacy of fosfomycin sodium treatment?
A19: Identifying biomarkers associated with fosfomycin susceptibility or resistance could personalize treatment strategies and improve patient outcomes. Additionally, developing rapid diagnostic tools for detecting fosfomycin resistance in clinical settings would be highly beneficial.
Q20: What analytical methods are commonly employed for quantifying fosfomycin sodium in biological samples?
A23: Besides the previously mentioned 31P-NMR and infrared spectrophotometry, high-performance liquid chromatography (HPLC) with various detection methods, such as evaporative light scattering detection (ELSD), can be employed for quantifying fosfomycin and its metabolites in biological matrices. [, ] These techniques allow for sensitive and specific measurement of drug concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



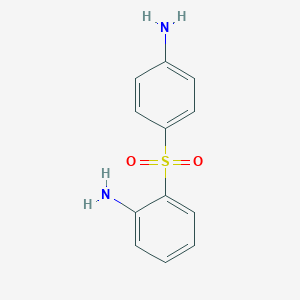

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

